2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Another method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often utilize similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . This compound may also interact with other molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Pyrido[3,2-d]pyrimidine: A related compound with potential anticancer properties.
Thieno[2,3-d]pyrimidin-4-one: Known for its analgesic and anti-inflammatory activities.
Uniqueness
2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(4-propoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N3OS/c1-2-11-23-13-9-7-12(8-10-13)18-21-17(20)16-14-5-3-4-6-15(14)24-19(16)22-18/h7-10H,2-6,11H2,1H3,(H2,20,21,22) |
InChI Key |
CYYXEIJPMRXNIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)N |
Origin of Product |
United States |
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